molecular formula C10H8ClNO B13659196 4-Chloro-7-methylquinolin-2-ol

4-Chloro-7-methylquinolin-2-ol

Cat. No.: B13659196
M. Wt: 193.63 g/mol
InChI Key: URRGQBQQQXSBBV-UHFFFAOYSA-N
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Description

4-Chloro-7-methylquinolin-2-ol is a quinoline derivative characterized by a hydroxyl group at position 2, a chlorine atom at position 4, and a methyl group at position 5. Its molecular formula is C₁₀H₈ClNO, with a molecular weight of 193.63 g/mol . The compound exhibits keto-enol tautomerism, where the 2-hydroxyquinoline form (enol) can interconvert with the 2(1H)-quinolinone (keto) structure, influencing its reactivity and solubility .

Properties

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

4-chloro-7-methyl-1H-quinolin-2-one

InChI

InChI=1S/C10H8ClNO/c1-6-2-3-7-8(11)5-10(13)12-9(7)4-6/h2-5H,1H3,(H,12,13)

InChI Key

URRGQBQQQXSBBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)N2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-methylquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-chloroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent oxidation to yield the desired product.

Industrial Production Methods

In industrial settings, the production of 4-Chloro-7-methylquinolin-2(1H)-one may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-methylquinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The chlorine atom at the fourth position can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a wide range of functionalized quinoline derivatives.

Scientific Research Applications

4-Chloro-7-methylquinolin-2(1H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-7-methylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound may interfere with cellular signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Effects

The position of substituents on the quinoline scaffold significantly impacts physicochemical and biological properties. Below is a comparative analysis of key analogues:

Table 1: Substituent Positions and Molecular Properties
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
4-Chloro-7-methylquinolin-2-ol Cl (4), CH₃ (7), OH (2) C₁₀H₈ClNO 193.63 Tautomerism; potential bioactivity inferred from analogues
7-Chloro-4-methylquinolin-2-ol Cl (7), CH₃ (4), OH (2) C₁₀H₈ClNO 193.63 Synthesized via sodium ethoxide-mediated substitution; used in antiproliferative studies
7-Methoxy-2-methylquinolin-4-ol OCH₃ (7), CH₃ (2), OH (4) C₁₁H₁₁NO₂ 189.21 Increased hydrophilicity due to methoxy group; ChEMBL ID: CHEMBL1256108
4-Chloro-6-methoxyquinolin-7-ol Cl (4), OCH₃ (6), OH (7) C₁₀H₈ClNO₂ 209.63 Structural similarity (83%) to target compound; used in kinase inhibition studies
Key Observations:
  • Chlorine vs. Methyl Positioning : Swapping chloro and methyl groups (e.g., 4-Cl-7-CH₃ vs. 7-Cl-4-CH₃) alters electronic distribution. Chlorine’s electron-withdrawing nature at position 4 may enhance electrophilic reactivity, whereas methyl at position 7 could sterically hinder interactions in biological systems .
  • Methoxy Substitution: 7-Methoxy-2-methylquinolin-4-ol () shows higher hydrophilicity compared to chloro/methyl analogues, suggesting improved solubility for pharmaceutical applications .

Functional Group Modifications

Functional groups influence both synthetic pathways and bioactivity:

Table 2: Functional Group Impact
Compound Class Functional Groups Synthesis Method Bioactivity Example
4-Thioalkylquinolines -S-alkyl at position 4 Reaction with thiols + NaOEt (reflux) Antiproliferative activity
Sulfinyl/Sulfonyl Derivatives -SO or -SO₂ at position 4 Oxidation with m-CPBA Enhanced metabolic stability
Chalcone-Quinoline Hybrids Conjugated ketone moiety Aldol condensation Antibacterial, antifungal
  • Thioether vs. Sulfone : Sulfone derivatives (e.g., ) exhibit greater metabolic stability due to resistance to enzymatic oxidation compared to thioethers .
  • Chalcone Hybrids: Compounds like (2E)-3-(2-Chloro-7-methylquinolin-3-yl)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one () demonstrate broad-spectrum antimicrobial activity, highlighting the role of conjugated systems in bioactivity .

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